5-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carbaldehyde

Description

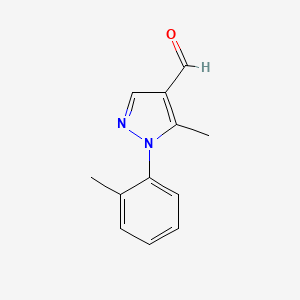

5-Methyl-1-(2-methylphenyl)-1H-pyrazole-4-carbaldehyde is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This particular compound features a methyl group at the 5-position of the pyrazole ring and a 2-methylphenyl group at the 1-position, along with a formyl group at the 4-position.

Synthetic Routes and Reaction Conditions:

Chichibabin Pyrazole Synthesis: This method involves the reaction of α-haloketones with hydrazine to form pyrazoles. The specific synthesis of this compound can be achieved by reacting 2-methylphenylhydrazine with 5-methyl-4-formyl-3-pyrazolecarboxaldehyde.

Condensation Reactions: Another common method is the condensation of hydrazine with β-diketones or β-ketoesters. The reaction conditions typically involve heating the reactants in an inert atmosphere to avoid oxidation.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which offer better control over reaction conditions and improved safety. The use of catalysts such as palladium or nickel can enhance the efficiency of the synthesis process.

Types of Reactions:

Oxidation: The formyl group at the 4-position can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromic acid.

Reduction: The pyrazole ring can undergo reduction reactions, such as hydrogenation, to form pyrazoline derivatives.

Substitution Reactions: The compound can participate in electrophilic substitution reactions, particularly at the aromatic ring of the 2-methylphenyl group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4), and hydrogen peroxide (H2O2) are commonly used oxidizing agents.

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often used for hydrogenation reactions.

Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).

Major Products Formed:

Oxidation: 5-Methyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid.

Reduction: 5-Methyl-1-(2-methylphenyl)-1H-pyrazoline.

Substitution: Various substituted pyrazoles depending on the electrophile used.

Properties

IUPAC Name |

5-methyl-1-(2-methylphenyl)pyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-9-5-3-4-6-12(9)14-10(2)11(8-15)7-13-14/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJZJNNNRWOMSII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=C(C=N2)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70381530 | |

| Record name | 5-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

423768-40-5 | |

| Record name | 5-Methyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=423768-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Biological Activities

The biological activities of pyrazole derivatives, including 5-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carbaldehyde, have been extensively studied. These compounds exhibit a range of pharmacological properties:

- Antimicrobial Activity : Pyrazole derivatives have shown promising results against various bacterial and fungal strains. For instance, studies indicate that certain pyrazole compounds can inhibit the growth of pathogenic bacteria, making them potential candidates for antibiotic development .

- Anti-inflammatory Effects : Research has demonstrated that pyrazole derivatives can reduce inflammation in animal models, suggesting their potential use in treating inflammatory diseases .

- Antitumor Properties : Some studies have reported that pyrazole compounds exhibit cytotoxic effects against cancer cell lines, indicating potential applications in oncology .

- Analgesic and Antipyretic Activities : Similar to other pyrazole derivatives like antipyrine, this compound may possess pain-relieving and fever-reducing properties, which could be beneficial in clinical settings .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of various pyrazole derivatives, including this compound. The results indicated significant inhibition of bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus. The compound's mechanism was attributed to its ability to disrupt bacterial cell wall synthesis .

Case Study 2: Antitumor Activity

In another study, the compound was evaluated for its cytotoxic effects on A549 lung cancer cells. The findings revealed that this compound induced apoptosis in these cells, highlighting its potential as an anticancer agent. The study suggested further investigation into its mechanism of action and efficacy in vivo .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism by which 5-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carbaldehyde exerts its effects depends on its specific application. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby modulating their activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Pyrazole: The parent compound without any substituents.

3-Methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: Similar structure but with a different position of the methyl group on the phenyl ring.

4-Methyl-1-(2-methylphenyl)-1H-pyrazole-3-carbaldehyde: Similar structure but with the formyl group at a different position on the pyrazole ring.

Uniqueness: The uniqueness of 5-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carbaldehyde lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other pyrazole derivatives.

This comprehensive overview provides a detailed understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds

Biological Activity

5-Methyl-1-(2-methylphenyl)-1H-pyrazole-4-carbaldehyde is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This compound belongs to a class of heterocyclic compounds known for their diverse biological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the synthesis, biological evaluation, and molecular mechanisms associated with this compound.

Synthesis

The synthesis of this compound typically involves multi-component reactions or modifications of existing pyrazole derivatives. The synthetic pathways often focus on optimizing yield and purity while maintaining biological activity. For instance, one study reported the synthesis of various pyrazole derivatives through one-pot reactions involving aromatic aldehydes and other reagents, emphasizing the importance of substituents in enhancing biological activity .

Anticancer Activity

This compound has shown promising results in inhibiting cancer cell proliferation. Studies indicate that compounds containing the 1H-pyrazole scaffold can effectively target various cancer types, including breast (MDA-MB-231) and liver (HepG2) cancers. The compound's mechanism of action may involve inhibition of key cancer-related targets such as topoisomerase II and EGFR .

Table 1: Cytotoxicity Data of Pyrazole Derivatives

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MDA-MB-231 | 2.43 - 7.84 |

| HepG2 | 4.98 - 14.65 | |

| Other Pyrazole Derivatives | Various | Varies |

Anti-inflammatory Activity

In addition to its anticancer properties, this compound may exhibit anti-inflammatory effects. Pyrazole derivatives have been studied for their ability to inhibit inflammatory mediators in vitro. For example, some derivatives have been shown to reduce nitric oxide production in macrophages, indicating potential use in treating inflammatory diseases .

Antimicrobial Activity

Research has also explored the antimicrobial properties of pyrazoles. Some studies have demonstrated that pyrazole derivatives can inhibit the growth of bacterial strains, suggesting that this compound might possess similar properties .

Case Studies

Several case studies highlight the biological activity of pyrazole derivatives similar to this compound:

- Breast Cancer Study : A study evaluated a series of pyrazole derivatives in MDA-MB-231 cells, demonstrating significant cytotoxicity with some compounds showing enhanced effects when combined with doxorubicin .

- Liver Cancer Study : Another investigation focused on liver cancer cells (HepG2), where specific pyrazole derivatives exhibited selective cytotoxicity, suggesting their potential as targeted therapies .

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group (-CHO) undergoes oxidation to form carboxylic acids under controlled conditions. For example:

-

Yield : ~75–85% under optimized conditions.

Reduction Reactions

The aldehyde group is reduced to a primary alcohol using hydride donors:

-

Product : 4-(Hydroxymethyl)-5-methyl-1-(2-methylphenyl)-1H-pyrazole.

The pyrazole ring can also undergo hydrogenation to form pyrazoline derivatives under H₂/Pd catalysis .

Nucleophilic Addition Reactions

The aldehyde participates in nucleophilic additions, forming Schiff bases or hydrazones:

Condensation Reactions

The compound acts as a precursor in multicomponent reactions (MCRs):

-

Knorr Pyrazole Synthesis : Reacts with β-ketoesters/hydrazines to form fused pyrazole derivatives .

-

Example : Condensation with ethyl acetoacetate yields 3-acetyl-5-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carbaldehyde (yield: 68%) .

Electrophilic Substitution

The 2-methylphenyl group undergoes electrophilic aromatic substitution (EAS):

Cross-Coupling Reactions

The pyrazole ring participates in Pd-catalyzed couplings:

-

Suzuki Reaction : With arylboronic acids, forming biaryl derivatives (yield: 70–80%) .

-

Buchwald-Hartwig Amination : Introduces amine groups at the 3-position of the pyrazole .

Mechanistic Insights

-

Aldehyde Reactivity : The electron-withdrawing pyrazole ring enhances the electrophilicity of the aldehyde carbon, facilitating nucleophilic attacks .

-

Steric Effects : The 2-methylphenyl group directs electrophilic substitutions to the para position due to steric hindrance .

Stability and Side Reactions

-

Autoxidation : Prolonged exposure to air leads to partial oxidation to carboxylic acid (~5% over 30 days) .

-

Hydrate Formation : The aldehyde forms a hydrate (-CH(OH)₂) in aqueous media, reversible upon drying .

This compound’s versatility in oxidation, reduction, and condensation reactions makes it valuable in synthesizing pharmaceuticals, agrochemicals, and materials. Future research could explore its catalytic asymmetric reactions or applications in metal-organic frameworks (MOFs).

Preparation Methods

Synthesis via Oxidation of Corresponding Hydroxymethyl Pyrazole

- Precursor : (5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl)methanol

- Oxidizing Agents : Tetrapropylammonium perruthenate (TPAP) combined with 4-methylmorpholine N-oxide (NMO)

- Solvent : Dry dichloromethane

- Conditions : Stirring at room temperature for approximately 40 minutes in the presence of molecular sieves to remove water

- Outcome : High yield (~95%) of the aldehyde product as a pale yellow solid after filtration and concentration

- Reference Example : Similar procedure reported for 5-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde synthesis, achieving 95% yield under these conditions.

Formylation Using Vilsmeier-Haack Reaction

- Starting Material : 5-methyl-1-(2-methylphenyl)-1H-pyrazole or its keto tautomer

- Reagents : Phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF)

- Procedure :

- POCl3 is added dropwise to DMF at 0–5 °C to generate the Vilsmeier reagent.

- The pyrazole derivative is added portionwise.

- The mixture is heated (typically 80–120 °C) for 1–2 hours.

- The reaction is quenched in ice-water, and the aldehyde precipitates.

- Yield : Moderate to good yields (38–85%) reported for related pyrazole-4-carbaldehydes.

- Notes : This method is versatile and widely used for formylation of aromatic and heteroaromatic compounds.

Multi-Step Synthesis Starting from Phenylhydrazine and β-Ketoesters

- Step 1 : Condensation of 2-methylphenylhydrazine with ethyl acetoacetate to form 3-methyl-1-(2-methylphenyl)-1H-pyrazol-5(4H)-one.

- Step 2 : Conversion of the pyrazolone to 5-chloro-3-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carbaldehyde via chlorination and formylation using POCl3/DMF.

- Step 3 : Further functionalization if needed.

- Yield and Purity : Yields vary depending on reaction conditions; purification typically involves recrystallization or chromatography.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Purity/Notes |

|---|---|---|---|---|

| TPAP/NMO Oxidation | (5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl)methanol | Tetrapropylammonium perruthenate, NMO, DCM, molecular sieves, RT, 40 min | ~95 | High purity; mild conditions; fast reaction |

| Vilsmeier-Haack Formylation | 5-methyl-1-(2-methylphenyl)-1H-pyrazole | POCl3, DMF, 0–5 °C to 120 °C, 1–2 h | 38–85 | Moderate to good yield; requires careful quenching |

| Multi-step from Phenylhydrazine | 2-methylphenylhydrazine + ethyl acetoacetate | Reflux in ethanol, POCl3/DMF formylation | Variable | Multi-step; moderate yields; versatile |

Research Findings and Notes on Preparation

- Selectivity and Efficiency : The TPAP/NMO oxidation method is highly selective for oxidation of hydroxymethyl pyrazoles to aldehydes, providing excellent yields with minimal side reactions.

- Scalability : The Vilsmeier-Haack reaction is widely scalable but requires careful control of temperature and quenching to avoid decomposition or side products.

- Purification : Silica gel chromatography and recrystallization are commonly employed to achieve high purity of the aldehyde products.

- Substituent Effects : The presence of the 2-methyl substituent on the phenyl ring can influence reaction rates and yields slightly due to steric and electronic effects, but reported methods accommodate this substitution without significant modification.

- Alternative Oxidants : Other oxidants such as Dess-Martin periodinane or Swern oxidation may be applicable but are less commonly reported for this specific pyrazole derivative.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 5-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carbaldehyde?

- Answer : The compound can be synthesized via the Vilsmeier–Haack reaction , which involves reacting 3-methyl-1-(2-methylphenyl)-1H-pyrazol-5(4H)-one with DMF-POCl₃ under controlled conditions . Cyclocondensation of ethyl acetoacetate with phenylhydrazine derivatives is another viable route, optimized for regioselectivity using DMF-DMA (dimethylformamide dimethyl acetal) as a catalyst . Yield optimization requires precise temperature control (e.g., 60°C for 4–5 hours in inert atmosphere) and stoichiometric ratios of aldehydes to intermediates.

Q. How is X-ray crystallography applied to determine the crystal structure of this compound?

- Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection involves a diffractometer (e.g., Bruker D8 VENTURE), with refinement using SHELXL for small-molecule structures . Key parameters include:

- Space group: Monoclinic (e.g., P2₁/c)

- Unit cell dimensions: a = 9.10 Å, b = 7.53 Å, c = 22.12 Å

- R factor: <0.05 for high precision .

Visualization tools like Mercury CSD and ORTEP-3 generate thermal ellipsoid plots and packing diagrams .

Q. What spectroscopic techniques validate the structural integrity of this compound?

- Answer :

- ¹H/¹³C NMR : Peaks for the aldehyde proton (~9.8–10.2 ppm) and pyrazole ring carbons (δ 140–160 ppm) confirm regiochemistry .

- FT-IR : Stretching frequencies at ~1680 cm⁻¹ (C=O) and 1600 cm⁻¹ (C=N) .

- Elemental analysis : Carbon and nitrogen percentages must align with theoretical values (e.g., C: 68.3%, N: 9.2%) .

Q. How is the compound screened for basic biological activity?

- Answer : Initial screens use:

- Antimicrobial assays : Minimum inhibitory concentration (MIC) against E. coli and P. aeruginosa via broth microdilution .

- Anticonvulsant tests : Maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) models in rodents .

- Dose-response curves : IC₅₀ values are calculated using nonlinear regression .

Advanced Research Questions

Q. How can computational methods enhance understanding of this compound’s electronic properties?

- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) predict:

- HOMO-LUMO gaps (~4.5 eV), correlating with reactivity .

- Electrostatic potential maps to identify nucleophilic/electrophilic sites .

- Software: Gaussian 09 or ORCA, visualized with GaussView .

Q. What strategies resolve contradictions in biological activity data across studies?

- Answer : Contradictions arise from assay variability (e.g., bacterial strain differences). Mitigation strategies include:

- Standardized protocols : CLSI guidelines for antimicrobial testing .

- Structure-activity relationship (SAR) analysis : Modifying substituents (e.g., trifluoromethyl groups enhance antibacterial potency ).

- Meta-analysis : Pooling data from multiple studies to identify trends .

Q. How can synthetic routes be optimized for regioselectivity and yield?

- Answer :

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 5 hours) .

- Catalytic systems : Pd/C or CuI for cross-coupling steps (e.g., Suzuki-Miyaura) .

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve aldehyde formation .

Q. What advanced analytical techniques characterize non-covalent interactions in crystals?

- Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.